Product packaging for DNP-NH-PEG4-C2-Boc(Cat. No.:CAS No. 1817735-31-1)

DNP-NH-PEG4-C2-Boc

Cat. No.: B607171
CAS No.: 1817735-31-1
M. Wt: 487.5 g/mol
InChI Key: RGSWKQPPFCMJEK-UHFFFAOYSA-N
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Description

Contextualizing the Role of Modular Chemical Reagents in Advanced Chemical Biology and Synthetic Methodologies

Modular chemical reagents are compounds designed as versatile building blocks for the systematic construction of complex molecular architectures. nih.gov This "bottom-up" assembly allows researchers to create novel molecules with specific functions, such as chemical probes, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). dcchemicals.comcreative-biolabs.comprecisepeg.com The modularity of these reagents, which often possess distinct functional groups that can be addressed selectively, provides a streamlined and efficient alternative to lengthy, multi-step total syntheses. nih.govcreative-biolabs.com By combining different modules, scientists can rapidly generate libraries of compounds for biological screening or fine-tune the properties of a lead compound. creative-biolabs.com This approach is a cornerstone of modern medicinal chemistry and chemical biology, enabling the development of highly specific and effective therapeutic and diagnostic agents. axispharm.comaxispharm.com

Overview of Dinitrophenyl (DNP) and Polyethylene (B3416737) Glycol (PEG) Moieties as Foundational Elements in Research Tool Development

The power of DNP-PEG4-t-butyl ester as a modular reagent lies in the well-defined functions of its Dinitrophenyl (DNP) and Polyethylene Glycol (PEG) components.

The Dinitrophenyl (DNP) group is a small organic moiety widely used as a hapten in biochemical and immunological research. sigmaaldrich.comnih.gov A hapten is a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a protein. nih.gov This property makes the DNP group an invaluable tool for developing immunoassays, as anti-DNP antibodies can be used for highly specific detection and quantification. sigmaaldrich.com Because it is not naturally found in tissues, it serves as an ideal control and labeling agent. sigmaaldrich.com Beyond its use as a hapten, DNP has also been studied for its role in biological pathways, including its ability to participate in ion transport across membranes. broadpharm.com

The Polyethylene Glycol (PEG) linker is a synthetic, hydrophilic polymer celebrated for its utility in biomedical applications. medchemexpress.combroadpharm.com Incorporating a PEG chain into a molecule—a process known as PEGylation—confers several advantageous properties. broadpharm.com Its primary benefits include:

Increased Hydrophilicity: The PEG spacer significantly enhances the solubility of the entire compound in aqueous environments, which is crucial for biological applications. axispharm.combroadpharm.com

Biocompatibility: PEG is generally non-toxic and non-immunogenic, making it suitable for use in biological systems. medchemexpress.com

Improved Pharmacokinetics: In drug delivery, PEGylation can improve the stability and circulation time of therapeutic molecules. broadpharm.com

In the context of DNP-PEG4-t-butyl ester, the PEG4 unit acts as a flexible, hydrophilic spacer, physically separating the DNP recognition motif from the rest of the molecule, which can reduce steric hindrance during binding events. dcchemicals.com Research on synthetic ligands combining DNP and PEG has shown that the length of the PEG scaffold can systematically influence binding to target proteins like antibodies. nih.gov

Significance of the t-Butyl Ester Functionality for Synthetic Versatility and Controlled Activation in Academic Research

The third component, the t-butyl ester , serves a critical role as a protecting group for a carboxylic acid functionality. xunlan.net Protecting groups are essential in multi-step organic synthesis, where they temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. precisepeg.com

The t-butyl ester is particularly valued for its stability under a wide range of reaction conditions, including those involving nucleophiles and reducing agents. xunlan.net Its key feature is the ability to be selectively removed, or "deprotected," under acidic conditions to reveal the free carboxylic acid. axispharm.comxunlan.net This controlled activation provides significant synthetic versatility. For instance, once the DNP end of the molecule has been used for a specific labeling or binding event, the t-butyl ester can be cleaved to allow the newly exposed carboxylic acid to be conjugated to another molecule, such as an amine on a protein or another synthetic building block. broadpharm.com This step-wise reactivity is fundamental to the modular construction of complex bioconjugates. dcchemicals.com

The combination of these three moieties in a single reagent makes DNP-PEG4-t-butyl ester a powerful and versatile tool for researchers in chemical biology, enabling the precise and modular construction of sophisticated molecular probes and potential therapeutic agents. axispharm.com

Physicochemical Properties of DNP-PEG4-t-butyl ester

PropertyValueSource(s)
Molecular Formula C21H33N3O9 (Inferred from similar compounds)
Molecular Weight 487.51 g/mol creative-biolabs.comaxispharm.com
CAS Number 1817735-31-1 creative-biolabs.comxunlan.net
Purity ≥95% creative-biolabs.comaxispharm.com
Appearance Pale Yellow or Colorless Oily Matter (Based on similar DNP-PEG ester)
Key Functional Groups 1. Dinitrophenyl (DNP) Group2. Tetraethylene Glycol (PEG4) Linker3. tert-Butyl (t-butyl) Ester axispharm.com
Solubility Soluble in Water, DMSO, DCM, DMF broadpharm.com (Based on similar Amino-PEG4-t-butyl ester)

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSWKQPPFCMJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119326
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-31-1
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization for Research Applications

Strategies for the Construction of DNP-PEG4-t-butyl Ester Scaffolds

The synthesis of DNP-PEG4-t-butyl ester involves the strategic assembly of a dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) linker, and a t-butyl ester protecting group. This scaffold serves as a valuable precursor in bioconjugation and other research applications due to the interplay of its constituent parts: the DNP moiety for recognition or quenching purposes, the hydrophilic PEG linker to enhance solubility and provide spatial separation, and the t-butyl ester as a protecting group for a terminal carboxylic acid.

General Synthetic Approaches for PEGylated Dinitrophenyl Compounds

The synthesis of PEGylated dinitrophenyl compounds typically involves the reaction of a DNP-containing electrophile with a PEGylated nucleophile, or vice versa. A common strategy is the nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dinitrobenzene (DNFB) and an amino-terminated PEG linker. The lone pair of the terminal amine on the PEG chain attacks the electron-deficient aromatic ring of DNFB, displacing the fluoride ion and forming a stable dinitrophenylamine derivative.

Alternatively, dinitrophenyl amino acids, such as N-(2,4-dinitrophenyl)amino acids, can be synthesized by reacting an amino acid with 2,4-dinitrochlorobenzene nih.gov. These derivatives can then be coupled to a PEG linker. The choice of the PEG linker's terminal functionality (e.g., amine, alcohol) dictates the subsequent coupling chemistry. For instance, a DNP-amino acid can be coupled to a hydroxyl-terminated PEG linker through esterification or to an amino-terminated PEG linker via amide bond formation.

Commercially available DNP-PEG derivatives with various active groups, such as carboxylic acid, NHS ester, and azide, provide researchers with versatile starting points for further chemical modifications broadpharm.com. These pre-functionalized DNP-PEG compounds streamline the synthesis of more complex bioconjugates.

Specific Protocols for the Incorporation of the t-Butyl Ester Group within Polyethylene (B3416737) Glycol Linkers

The t-butyl ester group is a valuable protecting group for carboxylic acids due to its stability under a wide range of conditions and its facile removal under acidic conditions. There are several methods to incorporate a t-butyl ester into a PEG linker.

One common approach involves the reaction of a PEG linker bearing a terminal carboxylic acid with a t-butylating agent. For example, Acid-PEG-t-butyl ester linkers can be synthesized, which contain a terminal carboxylic acid and a t-butyl protected carboxyl group broadpharm.com. The terminal carboxylic acid can react with primary amines in the presence of activating agents like EDC or HATU to form a stable amide bond, while the t-butyl ester remains intact for later deprotection broadpharm.com.

Another strategy is to start with a PEG linker that already contains a hydroxyl group and esterify it with a t-butyl-containing acid anhydride or acid chloride. Alternatively, a bifunctional PEG linker with a secondary amine and two t-butyl ester groups can be utilized broadpharm.com. The secondary amine can act as a nucleophile for conjugation, while the t-butyl esters protect two carboxylic acid functionalities broadpharm.com.

The synthesis of DNP-PEG4-t-butyl ester specifically would likely involve the coupling of a DNP-functionalized molecule with a pre-synthesized PEG4 linker that already possesses a t-butyl ester at one terminus and a reactive group (e.g., an amine or hydroxyl) at the other. For instance, an amino-PEG4-t-butyl ester could be reacted with DNFB.

Solid-Phase Synthesis Techniques for the Generation of Analogous Bioconjugate Precursors

Solid-phase synthesis offers a powerful and efficient method for the stepwise construction of complex molecules like PEGylated bioconjugate precursors, minimizing the need for purification of intermediates. In this approach, the growing molecule is covalently attached to an insoluble polymer support, and excess reagents and byproducts are removed by simple washing steps nih.govimperial.ac.uk.

For the synthesis of PEG derivatives, a common strategy involves the stepwise addition of PEG monomers to a solid support nih.gov. For example, a tetraethylene glycol monomer with a tosyl group at one end and a dimethoxytrityl (DMT) protecting group at the other can be used. The synthesis cycle typically consists of deprotonation of a hydroxyl group on the support-bound starter unit, followed by a Williamson ether formation with the tosylated monomer, and finally detritylation to expose a new hydroxyl group for the next coupling cycle nih.gov.

This method allows for the precise control of the PEG chain length and the introduction of different functionalities at each terminus. To generate a precursor analogous to DNP-PEG4-t-butyl ester, one could start with a resin-bound molecule, build the PEG4 chain, and then introduce the DNP group and the t-butyl ester at the appropriate steps before cleavage from the solid support. For instance, a linker molecule with a protected carboxylic acid (which can be deprotected and converted to a t-butyl ester) can be attached to the resin, followed by the stepwise synthesis of the PEG4 chain. Subsequently, a DNP-containing building block can be coupled to the terminus of the PEG chain. Finally, cleavage from the resin would yield the desired product. The use of different linkers can allow for the synthesis of peptides or other molecules attached to the PEG chain on the solid support peptide.comresearchgate.net.

Functionalization and Post-Synthetic Modification Strategies

Once the DNP-PEG4-t-butyl ester scaffold is synthesized, its true utility lies in its potential for further functionalization and modification. The t-butyl ester serves as a latent carboxylic acid, which, upon deprotection, provides a handle for a wide array of downstream bioconjugation reactions.

Exploration of Terminal Reactive Groups for Downstream Bioconjugation, including NHS ester, amino, and hydroxyl functionalities

Deprotection of the t-butyl ester group under acidic conditions unmasks a terminal carboxylic acid. This carboxylic acid is a versatile functional group that can be converted into several other reactive moieties for bioconjugation.

NHS Ester: The newly formed carboxylic acid can be activated to form an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins, forming stable amide bonds nanocs.netidosi.orgjenkemusa.comwindows.net. This is a widely used strategy for labeling proteins and other biomolecules. DNP-PEG4-NHS ester, a related compound, is used as a PEG-based PROTAC linker medchemexpress.comaatbio.comdcchemicals.com. The reaction of the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide yields the desired NHS ester.

Amino Group: The carboxylic acid can be converted to a primary amine through a Curtius rearrangement or by coupling it to a diamine linker using carbodiimide chemistry. The resulting terminal amino group can then be used for various conjugation strategies, such as reaction with NHS esters, aldehydes, or ketones.

Hydroxyl Group: Reduction of the carboxylic acid using a mild reducing agent like borane can yield a terminal hydroxyl group. This hydroxyl group can be further functionalized, for example, by esterification or by conversion to a better leaving group for nucleophilic substitution reactions.

These transformations allow the DNP-PEG4 scaffold to be adapted for conjugation to a wide range of biological targets.

Table 1: Common Terminal Reactive Groups and Their Targets

Reactive Group Target Functional Group Resulting Linkage
NHS Ester Primary Amine (-NH2) Amide
Amine Carboxylic Acid (-COOH) Amide
NHS Ester Amide
Aldehyde/Ketone Imine (reducible to Amine)
Hydroxyl Carboxylic Acid (-COOH) Ester

Derivatization for Bioorthogonal Click Chemistry Applications, encompassing alkyne, azide, and DBCO-conjugate formations

Bioorthogonal click chemistry provides a powerful set of tools for labeling and conjugating molecules in complex biological environments without interfering with native biochemical processes axispharm.com. The DNP-PEG4-t-butyl ester scaffold can be readily derivatized to incorporate functionalities for these highly specific and efficient reactions.

Alkyne and Azide Formations: Following deprotection of the t-butyl ester, the resulting carboxylic acid can be coupled to a small molecule containing either an alkyne or an azide group. For example, propargylamine can be coupled to the carboxylic acid to introduce a terminal alkyne, while an amino-PEG-azide can be used to introduce a terminal azide. These functionalities are the key components of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry acs.orgaxispharm.comnih.govbroadpharm.comresearchgate.net.

DBCO-Conjugate Formation: For applications where the cytotoxicity of a copper catalyst is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is a preferred alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst abbexa.comjenkemusa.combroadpharm.comencapsula.comaxispharm.comencapsula.comprecisepeg.com. To prepare a DBCO-conjugate, the deprotected carboxylic acid of the DNP-PEG4 scaffold could be coupled to a DBCO-containing amine. The resulting DNP-PEG4-DBCO conjugate can then be reacted with an azide-modified biomolecule. The versatility of DBCO-PEG linkers is well-established in bioconjugation and drug delivery axispharm.comaxispharm.com.

The incorporation of these click chemistry handles significantly expands the utility of the DNP-PEG4-t-butyl ester scaffold, enabling its use in a wide range of advanced research applications, from live-cell imaging to the construction of complex antibody-drug conjugates.

Table 2: Bioorthogonal Click Chemistry Moieties

Click Chemistry Moiety Reaction Partner Reaction Type Catalyst
Terminal Alkyne Azide CuAAC Copper(I)
Azide Terminal Alkyne CuAAC Copper(I)
DBCO SPAAC None
DBCO (Dibenzocyclooctyne) Azide SPAAC None

Regioselective Functionalization Methodologies.

The synthesis of heterobifunctional polyethylene glycol (PEG) linkers, such as DNP-PEG4-t-butyl ester, necessitates precise control over the regioselectivity of functionalization. This is critical to ensure that the two ends of the PEG chain are modified with the desired, distinct chemical entities—in this case, a 2,4-dinitrophenyl (DNP) group and a t-butyl ester protected carboxylic acid. The primary strategy to achieve this involves the desymmetrization of a symmetrical oligoethylene glycol precursor, typically through the use of orthogonal protecting groups. nih.gov This approach allows for the sequential modification of each terminus of the PEG chain without affecting the other.

A plausible synthetic route to DNP-PEG4-t-butyl ester would commence with a mono-protected tetraethylene glycol derivative. For instance, one hydroxyl group of tetraethylene glycol can be protected with a group that is stable to the conditions required for the subsequent functionalization steps, such as a trityl (Tr) or a tert-butyldimethylsilyl (TBDMS) group. The remaining free hydroxyl group can then be converted to a good leaving group, for example, by tosylation or mesylation.

The subsequent introduction of the DNP moiety can be achieved by nucleophilic substitution of the tosyl or mesyl group with the hydroxyl group of 2,4-dinitrophenol under basic conditions. Alternatively, the DNP group can be introduced via etherification. Following the successful installation of the DNP group, the protecting group on the other terminus is selectively removed. For example, a trityl group can be cleaved under mildly acidic conditions that would not affect the t-butyl ester to be formed later.

The newly deprotected hydroxyl group is then further functionalized to introduce the t-butyl ester protected carboxylic acid. This can be accomplished by reaction with a suitable reagent like t-butyl bromoacetate in the presence of a base. This multi-step, regioselective approach ensures the defined orientation of the DNP and t-butyl ester groups at the termini of the PEG4 linker. The use of orthogonal protecting groups is paramount to prevent the formation of undesired symmetric byproducts and to allow for high yields of the target heterobifunctional compound. nih.gov

Mechanisms and Methodologies for t-Butyl Ester Cleavage and De-protection.

The t-butyl ester serves as a crucial protecting group for the carboxylic acid functionality in DNP-PEG4-t-butyl ester. Its removal, or deprotection, is a critical step to liberate the free carboxylic acid for subsequent conjugation or for its intended biological activity in a research context. The cleavage of the t-butyl ester is most commonly achieved under acidic conditions, although alternative methods have been developed to accommodate substrates that are sensitive to strong acids.

Acid-Mediated Deprotection Strategies: Reaction Conditions and Substrate Scope.

The acid-mediated cleavage of t-butyl esters is a widely employed deprotection strategy due to its efficiency and reliability. The reaction proceeds via a unimolecular elimination mechanism (E1). The initial step involves the protonation of the ester carbonyl oxygen by a strong acid, which is then in equilibrium with the protonated ether oxygen. Cleavage of the carbon-oxygen bond results in the formation of a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid. The t-butyl cation can then be trapped by a nucleophile or lose a proton to form isobutylene (B52900).

Trifluoroacetic acid (TFA) is the most common reagent for this purpose, often used in a mixture with a solvent such as dichloromethane (DCM). The reaction is typically rapid and clean, often reaching completion at room temperature. The concentration of TFA can be varied to modulate the rate of deprotection, with common concentrations ranging from 20% to 95% in DCM. For substrates that are particularly acid-sensitive, milder acidic conditions can be employed. This includes the use of acids like formic acid or p-toluenesulfonic acid.

Acidic ReagentTypical ConditionsSubstrate Scope & Notes
Trifluoroacetic acid (TFA)20-95% in DCM, room temperature, 1-4 hoursHighly effective and widely used. Can also cleave other acid-labile groups like Boc and Trityl.
Hydrochloric acid (HCl)4M in dioxane or diethyl ether, room temperatureCommonly used for Boc deprotection, will also cleave t-butyl esters.
Sulfuric acid (H₂SO₄)Catalytic amounts in an alcohol solvent, often requires heatingStrongly acidic, may not be suitable for sensitive substrates.
p-Toluenesulfonic acid (p-TsOH)Reflux in benzene or toluene with water removalMilder than TFA, can offer some selectivity.
Formic acidNeat or in a solvent, often requires elevated temperaturesA milder alternative to TFA, can be useful for substrates with moderate acid sensitivity.

Investigation of Alternative Chemical and Catalytic Cleavage Protocols for Carboxylic Acid Liberation.

While acid-mediated deprotection is prevalent, the harsh conditions can be incompatible with sensitive functional groups elsewhere in a molecule. This has prompted the development of alternative, milder methods for the cleavage of t-butyl esters. These methods often exhibit greater functional group tolerance and can provide a valuable orthogonal strategy in complex syntheses.

One such method involves the use of zinc bromide (ZnBr₂) in dichloromethane. This Lewis acid-catalyzed approach can selectively cleave t-butyl esters in the presence of other acid-labile groups under certain conditions. Another strategy employs molecular iodine as a catalyst for the hydrolytic cleavage of t-butyl esters in acetonitrile. This method is notably mild and compatible with various acid-sensitive functionalities.

More recently, a catalytic protocol utilizing the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane has been reported for the mild deprotection of t-butyl groups from esters, ethers, and carbonates. This system avoids the use of strong acids or high temperatures, making it suitable for a wide range of structurally diverse compounds. Another reported method involves the use of silica (B1680970) gel in refluxing toluene to effect the cleavage of t-butyl esters, offering a simple and selective alternative.

Reagent/CatalystTypical ConditionsAdvantages & Notes
Zinc Bromide (ZnBr₂)Dichloromethane, room temperatureLewis acid catalysis, can offer selectivity over some other acid-labile groups.
Molecular Iodine (I₂)Acetonitrile/water, refluxMild conditions, compatible with many acid-sensitive protecting groups.
"Magic Blue" (MB•+)/TriethylsilaneDichloromethane, room temperatureCatalytic and very mild, avoids strong acids and high temperatures.
Silica GelToluene, refluxSimple, heterogeneous conditions that can be selective for t-butyl esters over t-butyl ethers.

Controlled Release Kinetics of the Carboxylic Acid Moiety for Defined Research Outcomes.

The ability to control the rate of t-butyl ester cleavage is of significant interest in various research applications, particularly in the context of developing probes or delivery systems where the release of a carboxylic acid-containing molecule needs to be temporally regulated. The kinetics of the hydrolysis of t-butyl esters are influenced by several factors, most notably pH and temperature.

Studies on the hydrolysis of t-butyl formate have shown that the reaction rate is highly pH-dependent. At neutral pH, the hydrolysis is relatively slow. However, the rate increases significantly under both acidic and basic conditions. The acid-catalyzed pathway is generally predominant in the acidic pH range, while the base-catalyzed pathway becomes significant in alkaline conditions. This pH-dependent cleavage provides a mechanism for triggering the release of the carboxylic acid in specific microenvironments, such as acidic endosomes or lysosomes within a cell.

The rate of hydrolysis also increases with temperature, following the principles of chemical kinetics. The activation energy for the hydrolysis reaction can be determined experimentally, providing a quantitative measure of the temperature sensitivity of the cleavage process. By carefully controlling the pH and temperature, it is possible to modulate the half-life of the t-butyl ester and thus achieve a controlled release of the carboxylic acid moiety over a desired timescale. This tunability is a key feature that makes the t-butyl ester a useful caging group in the design of stimuli-responsive chemical tools for biological research.

Molecular Mechanisms and Research Utility of Dnp Peg4 T Butyl Ester Components

Dinitrophenyl (DNP) as a Research Modality.

The dinitrophenyl group is a small organic moiety that has been extensively used in biological and chemical research for its distinct properties.

Dinitrophenol (DNP) is widely recognized in experimental biology as a potent modulator of fundamental cellular processes. Its primary and most studied mechanism of action is as a mitochondrial uncoupler. synabs.bewikipedia.orgnih.gov In cellular respiration, mitochondria generate a proton gradient across their inner membrane, which drives the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. DNP, acting as a protonophore, shuttles protons across this membrane, dissipating the gradient. synabs.bewikipedia.org This uncoupling of oxidative phosphorylation from ATP synthesis leads to a decrease in ATP production, with the energy from the proton gradient being released as heat. synabs.bewikipedia.org

This ability to disrupt cellular energy metabolism has made DNP a valuable tool in research. By modulating cellular ATP levels, scientists can investigate the metabolic requirements of various biological pathways. For instance, DNP has been used to study the effects of increased metabolic rate and energy expenditure in mouse models of obesity. nih.gov Furthermore, research has explored its potential relevance in the context of neurodegenerative diseases and its role in detecting oxidative damage within tissues. synabs.besynabs.be

In the field of immunology, DNP is a classic example of a hapten—a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a protein. usbio.netcaymanchem.comscbt.com Because DNP is not naturally found in tissues, it serves as an ideal, specific target for antibodies in various experimental setups. synabs.besynabs.be

When conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), DNP can be used to immunize animals to generate high-affinity anti-DNP antibodies. usbio.netclinisciences.com These antibodies are instrumental in a wide range of immunochemical applications.

Key Immunochemical Applications of DNP:

Immunoassays: Anti-DNP antibodies are frequently used as controls or detection reagents in techniques like ELISA, Western blot, and immunohistochemistry. synabs.becaymanchem.comsydlabs.com

Hapten-Sandwich Staining: The DNP-hapten system is employed in sensitive staining procedures for visualizing specific targets in tissues. caymanchem.com

Biotin-Free Detection: DNP-labeled probes, in conjunction with anti-DNP antibodies, offer a robust alternative to biotin-streptavidin detection systems. synabs.besynabs.besydlabs.com

Vaccine Development: The strong immunogenicity of DNP conjugates has been leveraged in the design of experimental vaccines aimed at clearing disease-causing cells. caymanchem.com

The ability to generate a highly specific and strong antibody response makes the DNP hapten a cornerstone in the development of sensitive probes and assays for research. nih.govnih.gov

Polyethylene (B3416737) Glycol (PEG) Linker in Advanced Molecular Probes and Conjugates.

One of the most significant advantages of incorporating a PEG linker is its inherent hydrophilicity (water-loving nature). labinsights.nladcreview.com Many bioactive molecules, including certain drugs and haptens, are hydrophobic and have poor solubility in the aqueous buffers used in most biological experiments. adcreview.com Attaching a hydrophilic PEG linker can dramatically improve the water solubility of the entire conjugate. fcad.combroadpharm.comlumiprobe.comyh-bio.info

This increased solubility has several positive impacts on biochemical assay performance:

Prevents Aggregation: Hydrophobic molecules tend to clump together (aggregate) in aqueous solutions. PEGylation helps to prevent this, ensuring that the reagent remains in a monomeric and active state. adcreview.comyh-bio.inforesearchgate.net

Improves Bioavailability: By increasing solubility, PEG linkers enhance the availability of the reagent to interact with its target in an aqueous environment.

Facilitates Handling: PEGylated reagents are easier to dissolve and handle in standard laboratory buffers, avoiding the need for potentially disruptive organic solvents. interchim.fr

Advantages of PEG Hydrophilicity in Biochemical Reagents
PropertyDescriptionImpact on AssaysReference
Increased Water SolubilityThe ethylene (B1197577) oxide backbone of PEG is highly soluble in aqueous solutions.Allows reagents to be used in biological buffers without organic solvents. fcad.comadcreview.com
Reduced AggregationThe hydrophilic PEG chains prevent hydrophobic molecules from clumping together.Maintains the activity and stability of the conjugate. adcreview.comresearchgate.net
Enhanced BiocompatibilityPEG is non-toxic and generally does not elicit an immune response.Improves the performance and reliability of reagents in cellular and in vivo systems. labinsights.nl

PEG linkers serve as flexible spacers that physically separate the different functional parts of a conjugate. researchgate.net The length of this spacer can be precisely controlled by varying the number of repeating ethylene glycol units (e.g., PEG4, PEG6, PEG12). interchim.frnih.gov This "tunable" property is critical for optimizing the interaction between a ligand (like DNP) and its target receptor (like an anti-DNP antibody).

An appropriately sized spacer can:

Reduce Steric Hindrance: A spacer provides distance between the conjugated molecule and its binding partner, preventing physical clashes that might inhibit binding. researchgate.nettandfonline.comhyo-med.ac.jp For example, a PEG spacer can extend a ligand away from the surface of a larger molecule or nanoparticle, making it more accessible to its receptor. tandfonline.com

Increase Flexibility and Mobility: The flexible nature of the PEG chain allows the attached ligand greater freedom of movement, which can facilitate a more efficient search for and binding to its target. lifetein.comresearchgate.net

Optimize Binding Affinity: The distance between the ligand and its carrier can be a critical determinant of binding strength. Research has shown that both insufficient and excessive spacer lengths can be detrimental. researchgate.net An optimal spacer length, which can be determined experimentally, ensures the best possible interaction. nih.govrsc.org

Studies have demonstrated that increasing the PEG spacer length can enhance the adsorption capacity of a ligand for its target, highlighting the importance of this tunable property. tandfonline.comtandfonline.com

Impact of PEG Spacer Length on Molecular Interactions
Spacer Length EffectMechanismOutcomeReference
Too ShortSteric hindrance prevents the ligand from reaching the binding site of the target protein.Reduced or no binding. hyo-med.ac.jp
Optimal LengthProvides sufficient distance and flexibility for the ligand to access and bind to its target efficiently.Maximized binding affinity and interaction. nih.govresearchgate.net
Too LongThe highly flexible chain may entangle or fold back, masking the ligand.Decreased binding efficiency. researchgate.netrsc.org

In many biological assays, a significant challenge is "non-specific binding," where molecules stick to surfaces or other proteins they are not intended to target. nih.gov This can lead to high background noise and unreliable results. PEGylation is a widely used and effective strategy to mitigate this problem. nih.govnih.gov

The hydrophilic PEG chains create a hydration layer, or a "shield," around the conjugated molecule or surface. nih.gov This layer of water molecules acts as a physical barrier that repels the non-specific adsorption of proteins and other biomolecules. researchgate.netmdpi.com

Mechanisms for Reducing Non-Specific Binding:

Hydration Layer: PEG binds water molecules, creating a neutral, hydrophilic surface that is less "sticky" to proteins. nih.gov

Steric Repulsion: The flexible PEG chains are in constant motion, creating a dynamic cloud that sterically hinders the approach of other molecules to the surface. researchgate.net

By incorporating PEG linkers into probes, biosensors, and other reagents, researchers can significantly improve the signal-to-noise ratio in their experiments. nih.govnih.gov Studies have shown that modifying surfaces with PEG can lead to a dramatic reduction in non-specific protein binding and a corresponding increase in the specific signal. nih.gov

The t-Butyl Ester as a Latent Carboxylic Acid Functionality in Synthetic Pathways.

In the context of a molecule like DNP-PEG4-t-butyl ester, the t-butyl ester serves as a protecting group for a carboxylic acid. thieme.de A protecting group is a chemical moiety that temporarily masks a reactive functional group within a molecule to prevent it from participating in undesired reactions during a multi-step synthesis. thieme-connect.com The t-butyl ester is particularly valuable due to its unique combination of stability and specific reactivity, allowing for its selective removal under controlled conditions. thieme.dethieme-connect.com

The primary role of the t-butyl ester is to conceal the reactivity of the carboxylic acid group. Carboxylic acids are versatile functional groups but can be reactive under various conditions, potentially interfering with transformations intended for other parts of the molecule. By converting the carboxylic acid to a t-butyl ester, its acidic proton is removed, and its nucleophilicity is significantly diminished. This "latent" or masked carboxylic acid can then be revealed, or "unmasked," at a later, more strategic point in the synthetic sequence. thieme.de

Masking (Protection) Strategies:

The formation of a t-butyl ester (masking) can be achieved through several methods. A common approach involves the reaction of a carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Another method utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-tert-butoxypyridine. thieme-connect.com More recently, researchers have developed methods using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown high efficiency for the tert-butylation of various carboxylic acids, including free amino acids. thieme.dethieme-connect.com

Unmasking (Deprotection) Strategies:

The key advantage of the t-butyl ester is that it can be cleaved (unmasked) under acidic conditions that often leave other types of protecting groups, such as benzyl (B1604629) or methyl esters, intact. acs.orgorganic-chemistry.org This orthogonality is crucial for selective deprotection in complex molecules. The most common method for deprotecting a t-butyl ester is treatment with trifluoroacetic acid (TFA). stackexchange.comchempep.com The mechanism involves protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation, which is then typically scavenged, regenerating the carboxylic acid. stackexchange.com

Other milder or more selective reagents have also been developed to broaden the applicability of t-butyl ester protection. These include:

Aqueous Phosphoric Acid: An environmentally benign reagent that can deprotect t-butyl esters and ethers under mild conditions, showing good selectivity in the presence of other acid-sensitive groups. acs.orgstackexchange.com

Lewis Acids: Catalysts like zinc bromide (ZnBr₂) and ytterbium triflate can mediate the selective cleavage of t-butyl esters, sometimes in the presence of other acid-labile groups like Boc-protected amines. acs.orgniscpr.res.in

Radical-Based Methods: A combination of tris-4-bromophenylamminium radical cation (Magic Blue) and triethylsilane has been shown to facilitate mild deprotection of t-butyl groups. organic-chemistry.orgacs.org

The ability to selectively unmask the carboxylic acid in a molecule like DNP-PEG4-t-butyl ester is critical for bioconjugation. For instance, the DNP group might be used for immunological detection, while the unmasked carboxylic acid can be activated to form an amide bond with a primary amine on a protein or other biomolecule. biochempeg.com This allows for the precise, covalent attachment of the DNP-PEG4 moiety to a biological target.

Table 1: Selected Deprotection Methods for t-Butyl Esters

Reagent/Catalyst Conditions Selectivity/Notes
Trifluoroacetic Acid (TFA) Typically in Dichloromethane (DCM) Standard, highly effective method. chempep.com
Aqueous Phosphoric Acid Room temperature Mild and environmentally friendly; tolerates many other acid-sensitive groups. acs.org
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) Lewis acid catalysis; can offer selectivity in the presence of other protecting groups. acs.org
Ytterbium Triflate Nitromethane, 45-50°C Mild Lewis acid catalyst; selective for t-butyl esters over benzyl, allyl, and methyl esters. niscpr.res.in
Tris-4-bromophenylamminium / Triethylsilane Dichloromethane (DCM) Mild, radical-based deprotection. acs.org

The presence of the t-butyl ester significantly alters the chemical reactivity and physical properties of the DNP-PEG4-t-butyl ester molecule.

Steric Hindrance: The t-butyl group is sterically bulky. This bulk can influence the conformation of the molecule and may hinder reactions at nearby functional groups. This steric effect is generally a desired feature of a protecting group, as it contributes to its stability and prevents unwanted side reactions.

Electronic Effects: By converting the carboxylic acid to an ester, the electron-withdrawing character of the carboxyl group is slightly modified. More importantly, the acidic proton is removed, which prevents the molecule from participating in acid-base reactions at that site. This is crucial if other parts of the molecule are intended to react under basic conditions, where a free carboxylic acid would be deprotonated and could interfere.

Stability and Compatibility: The t-butyl ester is known for its high stability under a wide range of conditions, including exposure to nucleophiles, reducing agents, and basic conditions. thieme.dethieme-connect.comrsc.org This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid. For example, reactions involving the DNP group or modifications to the PEG chain could be carried out, with the assurance that the carboxylic acid functionality remains safely masked. The ester can withstand conditions used for the removal of other protecting groups, such as hydrogenolysis for benzyl esters, enabling complex, multi-step synthetic sequences.

Applications in Advanced Chemical Biology and Biochemical Research

Development of Bioconjugation Reagents and Molecular Linkers

As a heterobifunctional molecule, DNP-PEG4-t-butyl ester is primarily utilized as a building block or linker in bioconjugation chemistry. axispharm.com The t-butyl ester group serves as a protecting group for a carboxylic acid. broadpharm.com Under acidic conditions, this group can be removed to expose the terminal carboxylic acid, which can then be activated (e.g., using EDC and NHS) to react with primary amines on biomolecules, forming stable amide bonds. broadpharm.combroadpharm.com This functionality makes it a valuable reagent for linking different molecular components together.

DNP-PEG4-t-butyl ester is categorized as a linker molecule suitable for the development of antibody-drug conjugates (ADCs). axispharm.comcreative-biolabs.com In ADC construction, a linker connects a monoclonal antibody to a cytotoxic payload. The properties of this linker are critical as they influence the stability, solubility, and release mechanism of the ADC. creative-biolabs.com

PEG-based linkers, such as the PEG4 chain in this compound, are frequently used in ADC design to improve the pharmacokinetic properties of the conjugate by increasing its hydrophilicity. creative-biolabs.comprecisepeg.com While specific research detailing an ADC built with DNP-PEG4-t-butyl ester is not prevalent, its structure allows for its potential use in creating either non-cleavable or cleavable linker systems.

Non-Cleavable Linker Strategy : The compound could be integrated into a larger, stable linker structure. After deprotection of the t-butyl ester, the resulting carboxylic acid could be coupled to an amine-containing payload or another linker component, while the DNP end could be modified for attachment to the antibody.

Cleavable Linker Strategy : Although the core structure is stable, it could be incorporated as a component within a larger, cleavable linker system, such as those sensitive to pH or specific enzymes found within target cells. creative-biolabs.com

The table below outlines the functional components of DNP-PEG4-t-butyl ester and their relevance in ADC design.

ComponentFunction in ADC ScaffoldsPotential Role
DNP Group Hapten for targeting or other functionalitiesCan be used for purification, detection, or as a modular attachment point.
PEG4 Spacer Increases hydrophilicity and provides spatial separationImproves solubility and pharmacokinetics of the final ADC. creative-biolabs.comprecisepeg.com
t-Butyl Ester Protected carboxylic acidAllows for sequential, controlled conjugation after deprotection. broadpharm.com

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.gov These molecules consist of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. nih.gov The linker is a crucial element, as its length, rigidity, and solubility significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and thus the efficiency of protein degradation. precisepeg.comnih.gov

PEG-based linkers are the most common type used in PROTAC design because they enhance the water solubility of the often-hydrophobic molecules and allow for systematic variation of the linker length to optimize degradation efficacy. medchemexpress.com DNP-PEG4-t-butyl ester and related PEG-t-butyl ester compounds are used as building blocks in the synthesis of PROTACs. medchemexpress.com Researchers can leverage a variety of these building blocks to create extensive libraries of PROTACs with diverse linkers, which accelerates the optimization process. nih.gov The DNP-PEG4-t-butyl ester molecule can be incorporated into a PROTAC linker by deprotecting the t-butyl ester to reveal the carboxylic acid, which is then coupled to an amine on one of the ligands (either for the target protein or the E3 ligase).

The ability to conjugate molecules to peptides and proteins is fundamental for creating advanced tools for biochemical research. DNP-PEG4-t-butyl ester is a reagent that facilitates such conjugations. axispharm.combroadpharm.com The process typically involves deprotecting the t-butyl ester to yield a free carboxylic acid, which can then be activated to react with amine groups (e.g., the N-terminus or lysine (B10760008) side chains) on a peptide or protein. broadpharm.combroadpharm.com

This strategy can be used to:

Introduce a DNP label : The DNP group can serve as an immunological tag or a quencher in fluorescence resonance energy transfer (FRET) based assays.

Improve solubility : The PEG4 spacer can enhance the aqueous solubility and reduce aggregation of hydrophobic peptides.

Create targeted constructs : In a notable study, a PEG spacer was used to connect a targeting peptide to a nanoparticle, which was found to be critical for optimizing the peptide's accessibility and binding to its target receptor on cancer cells. rsc.org The PEG linker provided the necessary flexibility and distance from the nanoparticle surface to avoid steric hindrance. rsc.org

The table below summarizes research findings related to the use of PEG linkers in conjugation.

Research AreaFindingSignificanceCitation
Nanoparticle-Peptide Conjugates A PEG spacer between a nanoparticle and a targeting peptide enhanced binding efficiency and cellular uptake.Demonstrates the importance of linker conformation and accessibility for targeted therapies. rsc.org
Protein-Polymer Hybrids Amino-PEG-t-butyl ester derivatives were used in the synthesis of artificial zymogens.Shows the utility of these linkers in creating complex, functional protein-polymer constructs. broadpharm.com
Cell Membrane Targeting Amino-PEG4-t-butyl ester was used as a building block in the solid-phase synthesis of branched polymer vectors for cell membrane targeting.Highlights the role of such linkers in constructing precisely defined vectors for biological applications. broadpharm.com

Functional Coatings and Surface Modification in Biosensing and Materials Science Research

The modification of surfaces with well-defined chemical properties is essential for the development of biosensors, microarrays, and biocompatible materials. PEG-containing molecules are widely used for this purpose due to their ability to control interfacial properties. nih.govbiochempeg.com

A major challenge in biosensor and diagnostic platform development is the non-specific adsorption of proteins and other biomolecules from complex samples (like blood plasma) onto the sensor surface, which can obscure the desired signal. frontiersin.org Surfaces coated with polyethylene (B3416737) glycol (PEG) are known to effectively reduce this non-specific binding, also known as bio-fouling. frontiersin.orgnih.gov

The hydrophilic PEG chains form strong hydrogen bonds with water, creating a tightly bound hydration layer on the surface. nih.gov This layer acts as a physical and energetic barrier, preventing proteins and other macromolecules from adsorbing. frontiersin.orgnih.gov DNP-PEG4-t-butyl ester can be used to create such anti-fouling surfaces. By attaching it to a material, the PEG4 moiety would be exposed, conferring its protein-repellent properties to the underlying substrate. This is a common strategy used in microfluidics, nanoparticle functionalization, and diagnostic assays to enhance the signal-to-noise ratio. nih.govfrontiersin.org

Beyond preventing non-specific binding, DNP-PEG4-t-butyl ester can be used to actively immobilize specific ligands or biomolecules onto a surface for detection or interaction studies. This is crucial for creating functional biosensors, such as those based on surface plasmon resonance (SPR) or other optical detection methods. nih.govunilim.fr

Several attachment strategies can be envisioned using this molecule:

Attachment via the Carboxyl End : The t-butyl ester can be deprotected, and the resulting carboxylic acid can be used to covalently attach the molecule to a surface functionalized with amine groups. This would leave the DNP group exposed, which could then be used to capture anti-DNP antibodies or other DNP-binding proteins in a diagnostic assay.

Attachment via a Modified DNP End : The DNP group itself can be modified or replaced with another functional group suitable for surface attachment (e.g., a thiol for binding to gold surfaces). unilim.fr This would orient the molecule with the t-butyl ester facing away from the surface, which could then be deprotected and used to capture amine-containing biomolecules.

The use of a PEG spacer in these attachment strategies is advantageous as it physically separates the immobilized biomolecule from the surface, reducing steric hindrance and improving its ability to interact with its binding partner in solution. nih.gov

Probes for Molecular Interaction Studies and Biochemical Assays

The strategic design of molecular probes is fundamental to elucidating complex biological processes. DNP-PEG4-t-butyl ester serves as a valuable building block for creating probes tailored for studying molecular interactions and for use in various biochemical assays. Its distinct functionalities allow for the systematic assembly of multi-component systems designed to engage specific biological targets and report on these interactions.

The design of probes to confirm target engagement and investigate biological mechanisms is a cornerstone of modern chemical biology. The heterobifunctional nature of DNP-PEG4-t-butyl ester is well-suited for this purpose, particularly in the construction of molecules like Proteolysis-Targeting Chimeras (PROTACs). precisepeg.com PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. biochempeg.com

A hypothetical PROTAC constructed using DNP-PEG4-t-butyl ester would involve several key steps:

Deprotection: The t-butyl ester group is removed under acidic conditions to reveal a free carboxylic acid. broadpharm.com

Ligand Conjugation: This newly exposed carboxyl group can then be coupled to a ligand that binds to a specific E3 ubiquitin ligase (e.g., Cereblon or VHL) using standard peptide coupling chemistry.

Targeting Moiety: The DNP end of the molecule can be used to attach a ligand for the protein of interest (POI). Alternatively, in a more modular approach, the DNP group itself can be a target for specific anti-DNP antibodies, or it can be chemically modified to attach a different targeting ligand.

The PEG4 linker in this construct is crucial; it provides the necessary length and flexibility to span the distance between the E3 ligase and the target protein, facilitating the formation of a stable ternary complex required for ubiquitination and subsequent degradation. precisepeg.com By systematically varying the linker length (e.g., using DNP-PEG6-t-butyl ester), researchers can optimize the geometry of this complex to maximize degradation efficiency, providing insights into the structural requirements for effective target engagement. axispharm.com

Table 1: Conceptual Design of a PROTAC using a DNP-PEG4 Linker

ComponentFunctionChemical Moiety (Example)
Targeting Ligand Binds to the Protein of Interest (POI)Attached to the DNP end
Linker Provides optimal spacing and solubilityDNP-PEG4
E3 Ligase Ligand Recruits an E3 Ubiquitin LigaseConjugated to the deprotected carboxyl end

In cell culture models, probes derived from DNP-PEG4-t-butyl ester can be employed to investigate a wide range of cellular events. The DNP group is a well-recognized hapten, meaning it can be specifically recognized by anti-DNP antibodies. This property can be exploited to study processes like receptor-mediated endocytosis or to track the localization of molecules within a cell.

For instance, a research tool could be synthesized where a fluorescent dye is attached to a molecule that targets a specific cellular organelle, linked via the DNP-PEG4-t-butyl ester. After introduction into a cell culture, the localization of the probe can be monitored using fluorescence microscopy. Subsequently, the addition of a quencher molecule conjugated to an anti-DNP antibody could be used to modulate the fluorescent signal, allowing for dynamic studies of accessibility and molecular transport within the cellular environment. The PEG4 linker enhances the water solubility of such probes, which is critical for their effective use in aqueous cell culture media. biochempeg.com Furthermore, related PEGylated compounds are used to create tools for studying immunological pathways and for cell-based protein profiling. mdpi.comtdl.org

Contributions to Nanotechnology and New Material Research

The unique properties of polyethylene glycol, such as its hydrophilicity and biocompatibility, have made PEGylated molecules indispensable in nanotechnology and materials science. mdpi.comaxispharm.com DNP-PEG4-t-butyl ester contributes to this field by enabling the synthesis of advanced functional materials and precisely assembled nanostructures for research applications.

DNP-PEG4-t-butyl ester is an ideal reagent for the synthesis of well-defined polymer-biomolecule hybrids. These hybrid materials combine the biological specificity of biomolecules (like proteins or nucleic acids) with the synthetic versatility and physical properties of polymers.

The synthesis process leverages the orthogonal reactivity of the linker's two ends. For example, a protein could be modified to contain a specific reactive group. The DNP-PEG4-t-butyl ester can be deprotected to reveal its carboxylic acid, which is then activated (e.g., as an NHS ester) and reacted with primary amines (like lysine residues) on the protein surface. The DNP group on the other end of the linker remains available for further functionalization, such as attachment to a polymer backbone or another biomolecule. Recent studies have highlighted the use of the closely related Amino-PEG4-t-butyl ester in the solid-phase synthesis of branched polymer vectors for cell membrane targeting and in the creation of artificial zymogens based on protein-polymer hybrids. broadpharm.combroadpharm.com This demonstrates the utility of this linker class in creating precisely defined bioactive materials.

In nanotechnology, controlling the assembly of components at the molecular level is key to creating materials with enhanced properties. DNP-PEG4-t-butyl ester can facilitate the controlled assembly of nanomaterials, such as nanoparticles or liposomes, for diagnostic and imaging applications. uga.edu

For example, nanoparticles can be functionalized with molecules containing a reactive group that can be conjugated to the deprotected carboxyl end of the DNP-PEG4-t-butyl ester. The surface of these nanoparticles would then be decorated with DNP groups spaced from the surface by the PEG4 linker. These DNP-functionalized nanoparticles can then be used in immunoassays where they are captured by a surface coated with anti-DNP antibodies, with the PEG4 linker ensuring the nanoparticle remains accessible and reducing non-specific binding.

Alternatively, these DNP-coated nanoparticles can be loaded with an imaging agent. The DNP hapten can then be targeted by an antibody-drug conjugate (ADC) where the antibody is specific for a cancer cell receptor and the "drug" is an anti-DNP antibody. harvard.edu This modular, pre-targeting approach allows for the assembly of a targeted imaging system in a controlled, stepwise manner, potentially improving the signal-to-noise ratio in diagnostic imaging applications. The hydrophilic PEG linker is known to improve the pharmacokinetics and reduce the immunogenicity of such nanoconstructs. researchgate.net

Table 2: Properties of DNP-PEG4-t-butyl ester and Related Linkers

Compound NameKey Functional GroupsPrimary Application Area
DNP-PEG4-t-butyl ester DNP, PEG4, t-butyl esterHeterobifunctional linker synthesis broadpharm.com
Amino-PEG4-t-butyl ester Amine, PEG4, t-butyl esterBioconjugation, PROTAC synthesis broadpharm.combiochempeg.comsigmaaldrich.com
Hydroxy-PEG4-t-butyl ester Hydroxyl, PEG4, t-butyl esterDerivatizable linker for bioconjugation sigmaaldrich.combroadpharm.com
Ald-Ph-PEG4-t-butyl ester Benzaldehyde, PEG4, t-butyl esterLinker for conjugation to aminooxy groups broadpharm.com
N-(Amino-PEG3)-N-bis(PEG4-t-butyl ester) Amine, PEG3, 2x (PEG4-t-butyl ester)Branched linker for multivalent constructs broadpharm.com

Analytical and Spectroscopic Investigations in Research Contexts

Characterization Techniques for Confirming Synthetic Products and Intermediates in Academic Research

Confirmation of the successful synthesis and purity of "DNP-PEG4-t-butyl ester" and its intermediates is a critical step in research. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of "DNP-PEG4-t-butyl ester". Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the dinitrophenyl (DNP) group, the tetraethylene glycol (PEG4) linker, and the t-butyl ester protecting group.

In a typical ¹H NMR spectrum of a related DNP-ester compound, characteristic signals can be observed. nih.gov The aromatic protons of the DNP ring appear in the downfield region, typically between 7.0 and 9.0 ppm. nih.gov Specifically, for a DNP-C6 ester, the proton signals were observed at δ 8.94 (d, J = 2.3 Hz), 8.51 (dd, J = 8.9, 5.2 Hz), and 7.47 (d, J = 9.0 Hz). nih.gov The protons of the PEG linker would present as a series of multiplets in the range of 3.5 to 4.5 ppm. The t-butyl group would exhibit a sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons. The removal of this t-butyl protecting group can be confirmed by the disappearance of this characteristic singlet in the ¹H NMR spectrum. researchgate.net

¹³C NMR spectroscopy further corroborates the structure by showing the carbon resonances of the DNP, PEG, and t-butyl ester moieties. nih.gov For a DNP-C6 ester, carbon signals were identified at δ 170.56, 148.87, 145.16, 141.95, 129.05, 126.79, and 121.81 ppm, corresponding to the carbons of the DNP ring and the ester carbonyl. nih.gov The carbons of the PEG chain would typically appear in the region of 60-70 ppm. The quaternary carbon and the methyl carbons of the t-butyl group would also have distinct chemical shifts. The combination of ¹H and ¹³C NMR allows for a complete and unambiguous structural assignment of the synthesized "DNP-PEG4-t-butyl ester". nih.govnih.gov

Table 1: Representative NMR Data for a DNP-Alkyl Ester Derivative

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 8.94 (d) Aromatic CH (DNP)
¹H 8.51 (dd) Aromatic CH (DNP)
¹H 7.47 (d) Aromatic CH (DNP)
¹H 2.68 (t) CH₂ adjacent to ester
¹³C 170.56 C=O (ester)
¹³C 148.87 - 121.81 Aromatic C (DNP)

Data derived from a study on DNP-C6 ester. nih.gov

Mass spectrometry (MS) is a powerful technique used to determine the precise molecular weight of "DNP-PEG4-t-butyl ester" and to assess the purity of research batches. Electrospray ionization mass spectrometry (ESI-MS) is a commonly employed method for the analysis of PEGylated compounds. acs.orgfrontiersin.org

The expected molecular weight of "DNP-PEG4-t-butyl ester" can be verified by identifying the corresponding molecular ion peak in the mass spectrum. For instance, ESI-MS analysis is routinely used to confirm the successful synthesis of DNP-peptide conjugates. acs.org The high resolution of modern mass spectrometers allows for the differentiation of the target compound from potential impurities or by-products. The purity of a sample can be estimated by comparing the intensity of the desired molecular ion peak to other signals in the spectrum. For many research applications, a purity of ≥95% is often required, and this can be confirmed by techniques like reversed-phase HPLC coupled with mass spectrometry. listlabs.comlistlabs.com Furthermore, LC-MS methods are invaluable for the sensitive quantification of free PEG in biological samples and for the identification of positional isomers that may form during PEGylation reactions. frontiersin.orgnih.gov

Spectroscopic Methods for Monitoring DNP-Mediated Research Phenomena and Interactions

The DNP group possesses distinct spectroscopic properties that allow for the monitoring of various molecular events and interactions in a research setting. UV-Vis spectroscopy and fluorescence-based assays are the primary methods used for these purposes.

The 2,4-dinitrophenyl (DNP) group is a strong chromophore, meaning it absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. bachem.com This property is exploited for the quantification of "DNP-PEG4-t-butyl ester" and its conjugates in solution using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorption coefficient, c is the concentration, and l is the path length. bachem.com

The DNP chromophore typically exhibits a maximum absorbance (λmax) at around 360-365 nm. bachem.comcreative-diagnostics.com The molar absorption coefficient (ε) at this wavelength is a constant value for a given DNP-containing molecule under specific conditions of solvent, pH, and temperature. For example, a molar absorption coefficient of 17,300 M⁻¹cm⁻¹ at 365 nm has been reported for DNP. bachem.com Another source reports a value of 1.74 x 10⁴ M⁻¹cm⁻¹ at 360 nm. creative-diagnostics.com By measuring the absorbance of a solution at this characteristic wavelength, the concentration of the DNP-labeled species can be accurately determined. This is particularly useful for quantifying the amount of a DNP-tagged probe that has bound to a target molecule or for monitoring the progress of a reaction involving the DNP group.

Table 2: UV-Vis Spectroscopic Properties of the DNP Chromophore

Parameter Value Wavelength (nm)
Molar Absorption Coefficient (ε) 17,300 M⁻¹cm⁻¹ 365
Molar Absorption Coefficient (ε) 17,400 M⁻¹cm⁻¹ 360

Data compiled from multiple sources. bachem.comcreative-diagnostics.com

The DNP group is widely used as an efficient quencher of fluorescence in various biochemical assays. sigmaaldrich.combachem.com This property is central to the design of probes that can report on changes in their molecular environment or on conformational shifts in biological systems. These assays are often based on the principle of Fluorescence Resonance Energy Transfer (FRET). nih.govresearchgate.net

In a typical FRET-based assay, a fluorophore and the DNP quencher are incorporated into a single molecule, such as a peptide substrate. sigmaaldrich.comnih.gov When the molecule is intact, the fluorophore and the DNP group are in close proximity (typically 10-100 Å). sigmaaldrich.com The energy from the excited fluorophore is non-radiatively transferred to the DNP quencher, resulting in low fluorescence emission. sigmaaldrich.comresearchgate.net If the molecule undergoes a conformational change or is cleaved by an enzyme, the fluorophore and the DNP quencher are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence signal of the donor fluorophore. sigmaaldrich.com

Common fluorophores paired with the DNP quencher include 7-methoxycoumarin (B196161) (Mca) and o-aminobenzoic acid (Abz). sigmaaldrich.combachem.com For example, the Mca/Dnp pair is frequently used in substrates for probing protease activity, where cleavage of the peptide backbone between the Mca and Dnp moieties results in a detectable increase in fluorescence. sigmaaldrich.comnih.gov Similarly, the Abz/Dnp pair is utilized in FRET substrates for studying enzymes like angiotensin I-converting enzyme (ACE). nih.govbachem.com The change in fluorescence intensity can be continuously monitored to provide kinetic data on enzymatic reactions or to detect conformational changes in real-time.

Table 3: Common FRET Pairs Involving the DNP Quencher

Fluorophore (Donor) Quencher (Acceptor) Application
7-Methoxycoumarin (Mca) DNP Protease activity assays
o-Aminobenzoic acid (Abz) DNP Enzyme kinetics (e.g., ACE)
Tryptophan (Trp) DNP Peptide cleavage assays

Information gathered from various research sources. sigmaaldrich.combachem.comnih.gov

Chromatographic Separations for Purification and Analytical Assessment of Research Conjugates.nih.govacs.orgbocsci.comnih.govbocsci.comthermofisher.com

Chromatographic techniques are essential for both the purification of "DNP-PEG4-t-butyl ester" and its conjugates, as well as for their analytical assessment. The choice of chromatographic method depends on the specific properties of the molecules being separated.

Thin-layer chromatography (TLC) is a simple and rapid technique often used to monitor the progress of a chemical reaction, such as the synthesis of DNP-PEG esters. nih.govnih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the reactants, products, and any by-products can be separated based on their polarity, allowing for a qualitative assessment of the reaction's completion. nih.gov

For the purification of DNP-PEG conjugates on a preparative scale, column chromatography is frequently employed. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel. nih.gov

High-performance liquid chromatography (HPLC) is a high-resolution technique widely used for both the purification and analytical assessment of DNP-PEGylated molecules. acs.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is particularly effective for separating PEGylated conjugates. thermofisher.com It can be used to isolate the desired product from unreacted starting materials and by-products, as well as to assess the purity of the final compound. acs.orgthermofisher.com Coupling HPLC with detectors such as UV-Vis and mass spectrometry (LC-MS) provides comprehensive information on the identity and purity of the separated components. frontiersin.org Other chromatographic techniques, such as size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX), can also be utilized for the purification and analysis of PEGylated molecules, separating them based on size and charge, respectively. nih.gov

Future Directions and Emerging Research Avenues

Expansion of DNP-PEG4-t-butyl Ester Derivatives for the Development of Novel Research Tools and Platforms

The inherent modularity of DNP-PEG4-t-butyl ester makes it an excellent scaffold for creating a diverse array of new research tools. Future developments are anticipated to focus on modifying each component of the molecule to enhance its functionality.

DNP Group Modification: The DNP group, traditionally used as a hapten for antibody recognition, can be substituted with other functionalities. Researchers are exploring the replacement of the DNP moiety with other small molecule ligands, fluorescent dyes, or biotin (B1667282) to create novel probes for various biological targets. This would expand its application beyond immunology and into areas like cellular imaging and affinity-based protein purification.

PEG Linker Variation: The PEG4 linker provides hydrophilicity and a defined spatial separation between the terminal functional groups. biochempeg.com The length and composition of this linker are critical for the efficacy of molecules like PROTACs. biochempeg.com Future research will likely involve the synthesis of derivatives with varying PEG lengths (e.g., PEG2, PEG6, PEG8) to systematically study the impact of linker length on the formation and stability of ternary complexes in PROTACs. biochempeg.comsigmaaldrich.com Furthermore, the incorporation of different linker compositions, such as those containing charged groups like sulfonates, could be explored to modulate solubility and cell permeability. researchgate.net

t-Butyl Ester Functionalization: The t-butyl ester serves as a protecting group for a carboxylic acid. broadpharm.com This allows for selective deprotection under acidic conditions to reveal a reactive carboxyl group. broadpharm.com This functionality is key for conjugating the linker to amine-containing biomolecules. Future derivatives might incorporate alternative protecting groups that can be removed under different, orthogonal conditions (e.g., photolabile groups or enzyme-cleavable groups), enabling more complex, multi-step bioconjugation strategies.

A summary of potential derivatives and their applications is presented in the table below.

Derivative ComponentModificationPotential Application
DNP Group Replacement with fluorescent dye (e.g., Pyrene)Fluorescent probes for molecular interaction studies. axispharm.com
Replacement with biotinAffinity-based purification and detection of target proteins.
PEG Linker Varying PEG chain length (e.g., PEG2, PEG6, PEG8)Optimization of linker length for PROTAC efficacy. biochempeg.comsigmaaldrich.com
Incorporation of charged groups (e.g., sulfonates)Enhanced hydrophilicity and modulation of pharmacokinetic properties. researchgate.net
t-Butyl Ester Replacement with photolabile protecting groupsSpatially and temporally controlled conjugation reactions.
Replacement with enzyme-cleavable protecting groupsSite-specific activation of the linker within a biological system.

Advanced Applications in Bioorthogonal Chemistry for Enhanced In Vitro and Ex Vivo Studies

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The DNP-PEG4-t-butyl ester framework is well-suited for integration into such chemical strategies.

One promising avenue is the incorporation of bioorthogonal handles, such as azides or alkynes, into the DNP-PEG4-t-butyl ester structure. For instance, a derivative like DNP-PEG3-azide is already available for this purpose. medkoo.com These groups can participate in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

By attaching a DNP-PEG-azide linker to a protein of interest, researchers can then use a fluorescently-labeled alkyne to visualize the protein's localization and trafficking within cells in vitro. Similarly, in ex vivo tissue samples, this approach could be used to map the distribution of specific proteins. The versatility of click chemistry allows for the attachment of a wide range of reporters and functional molecules, making DNP-PEG derivatives powerful tools for biological investigation. For example, derivatives containing DBCO (dibenzocyclooctyne) are used for catalyst-free click chemistry, enhancing their utility in living systems. axispharm.com

Integration into Automated Synthesis Platforms for High-Throughput Research Tool Discovery and Optimization

The demand for large libraries of compounds for drug discovery and optimization has driven the development of automated synthesis platforms. The modular nature of linkers like DNP-PEG4-t-butyl ester makes them ideal candidates for such high-throughput approaches.

Recent advancements have demonstrated the feasibility of capsule-based automated synthesis for assembling PROTAC-like molecules, which significantly accelerates the process. rsc.org By utilizing building blocks such as Amino-PEG4-t-butyl ester, which can be readily functionalized, automated synthesizers can rapidly generate a wide variety of PROTACs with different linkers, E3 ligase ligands, and target protein binders. broadpharm.comsigmaaldrich.com This allows for the efficient screening of large compound libraries to identify molecules with optimal degradation activity and pharmacokinetic properties. The use of solid-phase synthesis techniques can further streamline the creation of diverse polymer-based vectors for applications like cell membrane targeting. broadpharm.combroadpharm.com

Computational Chemistry Approaches for Predicting and Optimizing the Research Utility and Reactivity Profiles of DNP-PEG4-t-butyl Ester and its Derivatives

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding the design of new research tools. In the context of DNP-PEG4-t-butyl ester and its derivatives, computational methods can be applied in several ways:

Conformational Analysis: The flexibility of the PEG linker is crucial for allowing the two ends of a PROTAC to bind to their respective target proteins. Molecular dynamics simulations can be used to explore the conformational landscape of different PEG linkers, helping to predict which lengths and compositions will be most effective for a given pair of proteins.

Docking and Binding Affinity Prediction: Molecular docking simulations can predict how the DNP group (or other ligands) will bind to its target. This can be used to screen virtual libraries of derivatives to identify those with the highest predicted binding affinity. For PROTACs, these simulations can also help in predicting the stability of the ternary complex.

Reactivity Prediction: Quantum chemistry calculations can be used to predict the reactivity of the different functional groups on the DNP-PEG4-t-butyl ester molecule. For example, these calculations can help in optimizing the conditions for the deprotection of the t-butyl ester or for bioorthogonal reactions.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of novel research tools based on the DNP-PEG4-t-butyl ester scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing DNP-PEG4-t-butyl ester in academic settings?

  • Methodological Answer : Synthesis should prioritize reproducibility by documenting reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., column chromatography, NMR validation). Characterization requires ¹H/¹³C NMR for structural confirmation and HPLC-MS for purity assessment. Ensure proper storage at -20°C under inert gas to prevent ester hydrolysis . For novel derivatives, include elemental analysis and IR spectroscopy to verify functional groups .

Q. How can researchers optimize conjugation efficiency of DNP-PEG4-t-butyl ester with biomolecules (e.g., proteins, peptides)?

  • Methodological Answer : Use pH-controlled coupling reactions (e.g., in PBS buffer, pH 7.4–8.5) to activate the t-butyl ester group. Monitor reaction progress via UV-Vis spectroscopy (tracking DNP absorbance at ~360 nm) or MALDI-TOF to confirm molecular weight shifts. Include negative controls (e.g., reactions without catalysts) to rule out non-specific binding .

Q. What statistical methods are essential for analyzing experimental data in DNP-PEG4-t-butyl ester studies?

  • Methodological Answer : Employ Student’s t-test for comparing two groups (e.g., conjugation efficiency under different pH conditions) and ANOVA for multi-variable experiments (e.g., reaction temperature, solvent polarity). Report standard deviations and confidence intervals to quantify variability. Use software like GraphPad Prism or R for rigorous analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for DNP-PEG4-t-butyl ester conjugates?

  • Methodological Answer : Perform meta-analysis of existing studies to identify variables affecting outcomes (e.g., cell line specificity, assay protocols). Replicate experiments under standardized conditions, including dose-response curves and time-course studies . Use Western blotting or flow cytometry to validate target engagement . For conflicting solubility data, conduct dynamic light scattering (DLS) to assess aggregation .

Q. What experimental design strategies optimize DNP-PEG4-t-butyl ester’s application in drug delivery systems?

  • Methodological Answer : Apply Design of Experiments (DoE) frameworks like Taguchi orthogonal arrays to test multiple parameters (e.g., PEG chain length, linker chemistry) with minimal trials. For example, a 3-level factorial design could evaluate the impact of pH, temperature, and molar ratio on drug-loading efficiency. Validate optimized conditions using response surface methodology (RSM) .

Q. How should researchers address cross-reactivity in assays involving DNP-PEG4-t-butyl ester-based probes?

  • Methodological Answer : Pre-treat samples with blocking agents (e.g., BSA, casein) to reduce non-specific binding. Use competitive ELISA with free DNP analogs to confirm specificity. For in vivo studies, include knockout models or RNA interference to verify target dependency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.